2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 2,11-dimethyldibenzo[b,f]thiazepine-8-carboxylic acid is fundamentally defined by the seven-membered thiazepine ring that adopts a characteristic boat conformation, as established through studies of related dibenzothiazepine compounds. The central thiazepine ring exhibits significant conformational flexibility due to the presence of both nitrogen and sulfur heteroatoms, which influence the electronic distribution and spatial arrangement of the molecule. The dihedral angle between the two benzene rings in dibenzothiazepine structures typically ranges around 75 degrees, creating a non-planar molecular architecture that significantly impacts the compound's three-dimensional structure.
The conformational preferences of the thiazepine ring system are influenced by the substitution pattern, particularly the presence of methyl groups at positions 2 and 11. The methyl substituent at position 11 introduces additional steric considerations that affect the ring's puckering and overall molecular conformation. Studies of similar benzothiazepine derivatives have demonstrated that the seven-membered ring typically exhibits boat or twist-boat conformations, with energy barriers for ring inversion measured at approximately 43-49 kilojoules per mole.
The carboxylic acid group at position 8 contributes to the molecular geometry through its planar configuration and potential for hydrogen bonding interactions. This functional group can participate in both intramolecular and intermolecular hydrogen bonding, which may stabilize certain conformational arrangements and influence the compound's solid-state packing behavior. The electronic effects of the carboxylic acid substituent also extend through the aromatic system, potentially affecting the electron density distribution throughout the molecule.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of dibenzothiazepine compounds provides crucial structural information about molecular packing, intermolecular interactions, and precise bond lengths and angles. While specific single-crystal X-ray diffraction data for 2,11-dimethyldibenzo[b,f]thiazepine-8-carboxylic acid may not be extensively reported, related dibenzothiazepine structures offer valuable comparative insights. The crystallographic parameters for similar compounds typically reveal monoclinic or triclinic crystal systems, with space groups that accommodate the non-planar molecular geometry.
The crystal packing arrangements in dibenzothiazepine compounds are frequently dominated by hydrogen bonding interactions, particularly when carboxylic acid functionalities are present. These interactions often lead to the formation of dimeric structures or extended hydrogen-bonded networks that influence the material's physical properties. The sulfur atom in the thiazepine ring can also participate in weak intermolecular interactions, contributing to the overall crystal stability.
Unit cell parameters for related dibenzothiazepine carboxylic acids typically show dimensions that reflect the extended molecular structure and the space requirements for accommodating multiple molecules with their associated hydrogen bonding networks. The molecular packing efficiency and intermolecular distances provide insights into the compound's solid-state behavior and potential polymorphic forms.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for 2,11-dimethyldibenzo[b,f]thiazepine-8-carboxylic acid through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance spectra of dibenzothiazepine compounds typically exhibit aromatic proton signals in the 7.0-8.5 parts per million region, with the specific chemical shifts influenced by the electronic environment created by the heteroatoms and substituents. The methyl groups at positions 2 and 11 appear as distinctive singlets, with the aromatic methyl typically resonating around 2.3-2.5 parts per million, while aliphatic methyl groups appear at higher field positions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 120-160 parts per million range. The carbonyl carbon of the carboxylic acid group typically resonates around 170-180 parts per million, providing definitive identification of this functional group. The carbon atoms directly bonded to nitrogen and sulfur exhibit characteristic chemical shifts that reflect the electronic influence of these heteroatoms.
Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The carboxylic acid functionality exhibits a broad absorption band around 2500-3300 wavenumbers corresponding to the hydroxyl stretch, along with a strong carbonyl stretch near 1680-1720 wavenumbers. Aromatic carbon-carbon stretches appear in the 1450-1600 wavenumber region, while the thiazepine ring system contributes additional characteristic absorptions.
Mass spectrometry provides molecular ion identification and fragmentation patterns that confirm the molecular formula and structural features. The molecular ion peak appears at mass-to-charge ratio 283, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns may include loss of the carboxylic acid group (loss of 45 mass units) and methyl groups (loss of 15 mass units), providing structural confirmation through predictable fragmentation pathways.
Computational Modeling of Electronic Structure
Computational modeling using Density Functional Theory methods provides detailed insights into the electronic structure of 2,11-dimethyldibenzo[b,f]thiazepine-8-carboxylic acid. These calculations reveal the molecular orbital distributions, electron density maps, and energetic properties that govern the compound's chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic excitation properties and potential reactivity patterns.
The electronic structure calculations demonstrate the conjugation patterns within the aromatic system and the influence of heteroatoms on electron density distribution. The sulfur atom typically acts as an electron-donating center, while the nitrogen atom can function as either an electron donor or acceptor depending on its protonation state and local environment. The carboxylic acid group introduces electron-withdrawing character that affects the overall electronic properties of the molecule.
Molecular electrostatic potential maps generated through computational methods reveal the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions. These calculations predict hydrogen bonding sites, potential coordination points for metal binding, and regions susceptible to nucleophilic or electrophilic attack.
Natural bond orbital analysis provides quantitative measures of orbital overlap and hybridization states throughout the molecule. This analysis reveals the nature of bonding interactions, including the contribution of p-orbital character in the aromatic rings and the hybridization states of the heteroatoms. The computational results also predict vibrational frequencies that can be compared with experimental infrared spectra to validate the theoretical models and provide assignments for observed spectroscopic features.
Properties
IUPAC Name |
6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOPJTPNEVTGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(=O)O)N=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters for maximizing yield include:
- Catalyst system : CuCl₂ (15 mol%) with DMEDA as a bifunctional ligand and reductant.
- Base : K₃PO₄ (2 equiv) outperformed Cs₂CO₃, achieving 82% yield in model reactions.
- Temperature : 110°C under N₂ atmosphere for 24 hours.
- Additives : 4 Å molecular sieves to sequester water, critical for maintaining reaction efficiency.
| Entry | DMEDA (mL) | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.50 | Cs₂CO₃ | 110 | 73 |
| 5 | 0.50 | K₃PO₄ | 110 | 82 |
| 13 | 0.50 | K₃PO₄ | 110 | 82* |
Substrate Design
To install the 8-carboxylic acid group, 2-iodo-5-(methoxycarbonyl)benzaldehyde serves as a precursor. Post-cyclization hydrolysis of the methyl ester under basic conditions (e.g., NaOH/THF) yields the free carboxylic acid. Simultaneously, methyl groups at positions 2 and 11 are introduced via:
- 2-Iodoacetophenone derivatives : 1-(2-iodo-5-methylphenyl)ethan-1-one for the 11-methyl group.
- Methyl-substituted 2-aminobenzenethiols : 2-amino-4-methylbenzenethiol for the 2-methyl group.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave acceleration reduces reaction times from 24 hours to 30 minutes, though yields remain comparable (75–80%). This method is ideal for high-throughput screening but less scalable.
Base-Catalyzed Condensation
Early approaches employed K₂CO₃ or DBU to facilitate amine-aldehyde condensation, but regioselectivity issues limit their utility for multisubstituted derivatives.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| CuCl₂/DMEDA | 82 | 24 h | High | Moderate (sensitive to steric hindrance) |
| Pd Carbonylation | 90* | 1 h | Moderate | High (requires iodide precursor) |
| Microwave-Assisted | 78 | 0.5 h | Low | Low |
| Base-Catalyzed | 65 | 48 h | Low | Poor |
*Theoretical yield based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It primarily acts by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The dibenzothiazepine scaffold allows for extensive substitutions at positions 2, 8, 10, and 11. Below is a comparative analysis of select analogs:
Physicochemical Properties
- Lipophilicity : Methyl groups (e.g., 2,11-dimethyl) increase logP compared to polar substituents like oxo or sulfamoyl groups .
- Solubility : Carboxylic acid derivatives (e.g., 8-COOH) exhibit better aqueous solubility than ester or amide analogs (e.g., methyl ester in ).
- Acidity : The pKa of the carboxylic acid group in dibenzothiazepines is ~3.8–4.2, making it ionizable at physiological pH .
Biological Activity
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid (CAS No. 897775-95-0) is a compound of interest due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 283.35 g/mol. Its structural features include a dibenzo-thiazepine core, which is known for its diverse biological activities.
Biological Activity Overview
Research on the biological activity of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid is limited; however, related compounds within the thiazepine family have exhibited various pharmacological effects.
1. Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties. For example, derivatives of thiazole have shown significant xanthine oxidase inhibitory activity and antioxidant effects in vitro. This suggests that 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid may possess similar activities due to its structural analogies .
2. Enzyme Inhibition
The inhibition of xanthine oxidase is crucial for managing conditions like gout and hyperuricemia. Compounds structurally related to 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid have been tested for their ability to inhibit this enzyme effectively. For instance, research indicates that some thiazole derivatives exhibit IC50 values ranging from 3.6 to 9.9 μM against xanthine oxidase .
Case Studies
While direct studies on 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid are scarce, analogous compounds provide insights into potential biological activities.
Case Study: Thiazole Derivatives
A study investigated a series of thiazole derivatives for their xanthine oxidase inhibitory activity. The findings revealed that certain modifications to the thiazole structure enhanced enzyme inhibition and antioxidant capacity. Compounds with similar moieties to those found in 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid could potentially yield comparable results .
Research Findings
Recent literature emphasizes the importance of further exploring the biological properties of this compound:
| Property | Finding |
|---|---|
| Antioxidant Activity | Potential based on structural analogs |
| Xanthine Oxidase Inhibition | Related compounds show promising IC50 values |
| Structural Analogs | Similar compounds exhibit diverse pharmacological effects |
Q & A
Q. What are the most efficient synthetic routes for preparing 2,11-dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A CuCl₂-mediated one-pot condensation/C–S coupling reaction using bifunctional reagents like N,N′-dimethylethane-1,2-diamine has been optimized for dibenzothiazepine synthesis. Key factors include temperature control (80–100°C), solvent selection (DMF or THF), and stoichiometric ratios of intermediates. Purification via column chromatography with ethyl acetate/hexane gradients typically achieves >70% yield . Alternative routes involve PPA (polyphosphoric acid)-catalyzed lactamization of nitro-substituted precursors, requiring careful reduction (e.g., H₂/Pd-C) of nitro groups before cyclization .
Q. How is the structural integrity of 2,11-dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid confirmed post-synthesis?
- Methodological Answer : X-ray crystallography (monoclinic P21/c system, a = 12.01 Å, b = 8.23 Å, c = 15.05 Å) provides definitive confirmation of the dibenzothiazepine core and substituent positions. Complementary techniques include ¹H/¹³C NMR (e.g., carboxylate COOH resonance at δ ~12 ppm), FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) with <2 ppm error .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Mammalian cell-based functional assays (e.g., cAMP accumulation for GPCR activity) and radioligand binding studies (using [³H]CP-55940 for cannabinoid receptors) are standard. For selectivity, parallel screening against off-target receptors (e.g., CB2, serotonin receptors) is critical. IC₅₀ values should be calculated using nonlinear regression analysis of dose-response curves .
Advanced Research Questions
Q. How do substitution patterns at the 2- and 11-positions modulate cannabinoid receptor (CB1) inverse agonism?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that 2,11-dimethyl groups enhance CB1 binding affinity (Kᵢ < 50 nM) by reducing steric clashes in the orthosteric pocket. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) show that methylation at these positions stabilizes hydrophobic interactions with Leu207 and Tyr275 residues. Comparative analysis with 11-aryl analogs (e.g., 4-chlorophenyl derivatives) indicates that alkyl substituents improve metabolic stability but may reduce solubility .
Q. What strategies resolve contradictions in solubility and potency data for this compound?
- Methodological Answer : Contradictions arise from crystallinity vs. amorphous forms. Use differential scanning calorimetry (DSC) to identify polymorphs and salt/cocrystal screening (e.g., with L-arginine) to enhance aqueous solubility. For potency discrepancies, validate assay conditions: ensure consistent cell lines (CHO-K1 vs. HEK293), membrane preparation protocols, and ligand incubation times (≥60 min for equilibrium) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer : Apply QSAR models (e.g., Volsurf+ descriptors) to predict logP (target ~3.5), permeability (Caco-2 assay), and metabolic lability. In silico CYP450 inhibition screening (CYP3A4, 2D6) identifies metabolically vulnerable sites. Introduce polar groups (e.g., hydroxylation at C-10) or prodrug strategies (esterification of the carboxylic acid) to balance lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
